5-Bromo-7-nitro-indolin-2-one
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Overview
Description
5-Bromo-7-nitro-indolin-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 5th position and a nitro group at the 7th position on the indolin-2-one core structure. This unique arrangement imparts specific chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-nitro-indolin-2-one typically involves the bromination and nitration of indolin-2-one. One common method includes the bromination of indolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-nitro-indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The indolin-2-one core can undergo oxidation to form corresponding oxindole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 5-substituted-7-nitro-indolin-2-one derivatives.
Reduction: Formation of 5-bromo-7-amino-indolin-2-one.
Oxidation: Formation of 5-bromo-7-nitro-oxindole derivatives.
Scientific Research Applications
5-Bromo-7-nitro-indolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-nitro-indolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-indolin-2-one: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitro-indolin-2-one: Lacks the bromine atom, affecting its reactivity and biological activity.
5-Bromo-7-chloro-indolin-2-one:
Uniqueness
5-Bromo-7-nitro-indolin-2-one is unique due to the presence of both bromine and nitro groups on the indolin-2-one core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5BrN2O3 |
---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
5-bromo-7-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5BrN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12) |
InChI Key |
BLIJPVOBYPDTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)[N+](=O)[O-])NC1=O |
Origin of Product |
United States |
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